

Comprehensive Structural Analysis and Pharmacophore Modeling of 2C-iP HCl

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2C-iP Hydrochloride

Cat. No.: B13851483

[Get Quote](#)

Executive Summary

2C-iP (2,5-Dimethoxy-4-isopropylphenethylamine) is a substituted phenethylamine and a structural analog of the potent psychedelic 2C-P. While its n-propyl homolog (2C-P) is well-characterized, the isopropyl variant (2C-iP) presents unique steric properties at the 4-position of the phenyl ring.^[1] This guide outlines the molecular geometry of 2C-iP HCl, establishes a high-confidence pharmacophore model based on 5-HT_{2A} receptor topology, and provides a validated in silico workflow for docking and binding affinity prediction.

Chemical Identity and Molecular Architecture

Nomenclature and Identification

- IUPAC Name: 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride
- Common Name: 2C-iP HCl^{[2][3]}
- CAS Number: 1498978-47-4 (HCl salt)^{[2][3]}
- SMILES (Freebase): COC1=C(CCN)C=C(OC)C(C(C)C)=C1^[3]

- Molecular Formula: $C_{13}H_{21}NO_2 \cdot HCl$
- Molecular Weight: 259.77 g/mol (Salt), 223.31 g/mol (Freebase)

Structural Geometry and Conformational Analysis

The biological activity of 2C-iP is governed by the spatial arrangement of its substituents. Unlike the flexible n-propyl chain of 2C-P, the isopropyl group of 2C-iP introduces steric bulk and reduced rotational freedom at the 4-position.

Key Structural Features:

- Phenethylamine Core: A rigid phenyl ring separated from a basic nitrogen by a flexible ethyl chain.
- 2,5-Dimethoxy Pattern: Critical for 5-HT_{2A} affinity. The oxygen atoms act as hydrogen bond acceptors.
- 4-Isopropyl Substituent: A hydrophobic moiety. The branched nature creates a wider steric profile compared to linear alkyl chains, potentially affecting the depth of penetration into the receptor's hydrophobic cleft.

Table 1: Physicochemical Profile (Predicted)

Property	Value (Predicted)	Significance
LogP (Freebase)	~2.8 - 3.1	Lipophilicity sufficient for BBB penetration.
pKa (Amine)	~9.6	Predominantly protonated (cationic) at physiological pH (7.4).
TPSA	~35 Å ²	Polar surface area dominated by methoxy oxygens and amine.
Rotatable Bonds	5	Ethyl chain and methoxy groups allow conformational adaptation.

Pharmacophore Modeling Strategy

To model the interaction of 2C-iP with the 5-HT_{2A} receptor, we define a pharmacophore based on the "Canonical Hallucinogen Binding Mode" derived from cryo-EM structures of 5-HT_{2A} complexed with 25-CN-NBOH (PDB: 6WGT) and LSD (PDB: 6WGT).

The 4-Point Pharmacophore

The active conformation of 2C-iP must satisfy four spatial constraints within the orthosteric binding pocket:

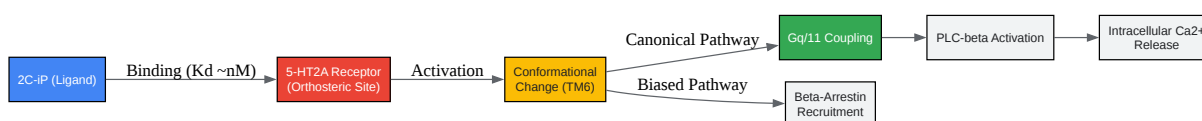
- Positive Ionizable Center (PI): The protonated amine nitrogen.
 - Interaction: Salt bridge with Asp155 (3.32).
- Aromatic Ring (AR): The phenyl core.
 - Interaction: T-shaped
-
stacking with Phe340 (6.52).

- Hydrogen Bond Acceptors (HBA): The 2- and 5-methoxy oxygens.
 - Interaction: The 5-methoxy oxygen likely forms a hydrogen bond with Ser159 (3.36) or Thr155.
- Hydrophobic Feature (HYD): The 4-isopropyl group.
 - Interaction: Occupies a hydrophobic pocket formed by Val156, Leu229, and Phe243.

Visualization of Signaling Pathway

The following diagram illustrates the theoretical signaling cascade initiated by 2C-iP binding to 5-HT_{2A}, leading to the recruitment of Gq/11 and

-arrestin.



[Click to download full resolution via product page](#)

Caption: Putative signal transduction pathway for 2C-iP at the 5-HT_{2A} receptor, highlighting the bifurcation between G-protein and Beta-arrestin signaling.

Computational Protocols: In Silico Characterization

This section details the step-by-step workflow for modeling 2C-iP. These protocols are "self-validating" by including reference standards (e.g., 2C-B or LSD) to benchmark results.

Protocol A: Ligand Preparation and Optimization

Objective: Generate the bioactive conformation of 2C-iP.

- Structure Generation: Build the 2D structure of 2C-iP.

- Protonation State: Set pH to 7.4. Ensure the primary amine is protonated ().
- Conformer Generation: Use a systematic search (e.g., RMSD limit 0.5 Å) to explore the flexibility of the ethylamine chain and methoxy rotations.
- Geometry Optimization: Perform DFT (Density Functional Theory) optimization using B3LYP/6-31G* basis set to minimize internal energy.
 - Validation Check: The methoxy groups should be nearly coplanar with the phenyl ring (dihedral angle $\sim 0^\circ$ or 180°) to maximize resonance, mimicking the crystal behavior of related 2C-x salts.

Protocol B: Molecular Docking Workflow

Objective: Predict the binding pose and affinity (

) of 2C-iP at 5-HT2A.

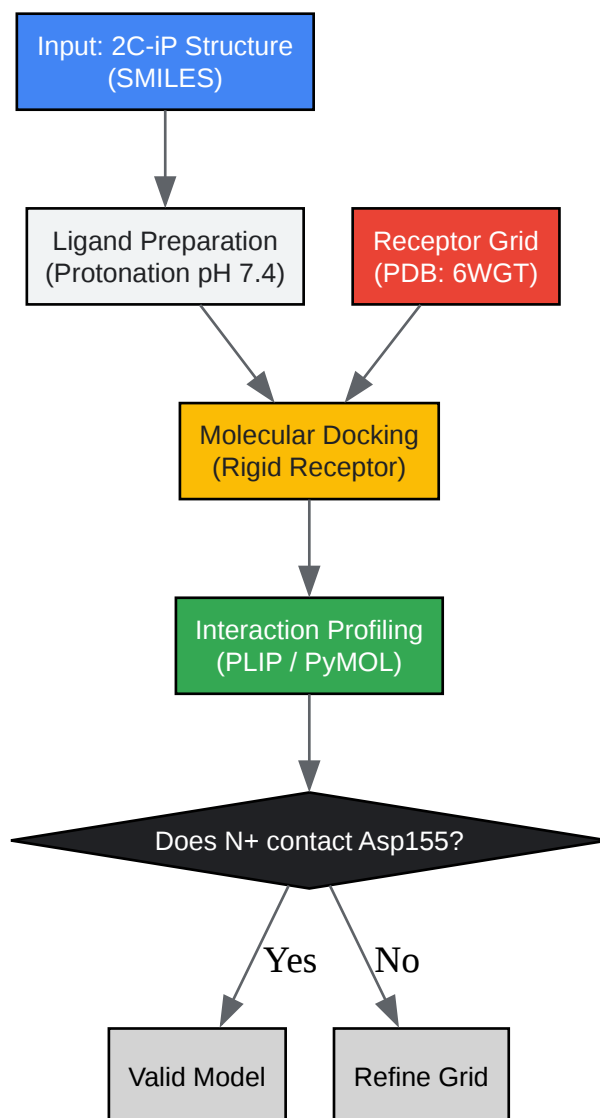
- Receptor Preparation:
 - Download PDB ID 6WGT (Active state 5-HT2A).
 - Remove the endogenous ligand (25-CN-NBOH) and non-essential water molecules.
 - Add hydrogens and optimize H-bond networks (e.g., using PROPKA).
- Grid Generation:
 - Define the grid box centered on Asp155 and Phe340.
 - Dimensions:

Å (sufficient to cover the orthosteric pocket and the extended loop 2 region).
- Docking Execution (e.g., AutoDock Vina / Glide):
 - Dock 2C-iP (flexible) into the rigid receptor.

- Constraint (Optional): Apply a positional constraint on the protonated nitrogen to ensure the salt bridge with Asp155 is formed.
- Scoring & Analysis:
 - Rank poses by binding energy ().
 - Validation Check: Compare the docked pose of 2C-iP with the crystal pose of 25-CN-NBOH. The aromatic rings should overlap.

Protocol C: Pharmacophore Validation Diagram

The following Graphviz diagram visualizes the logic flow for the computational validation of the 2C-iP pharmacophore.



[Click to download full resolution via product page](#)

Caption: Logic flow for the in silico docking and validation of the 2C-iP pharmacophore model.

Discussion: Structure-Activity Relationship (SAR) The Isopropyl Effect

The transition from 2C-P (propyl) to 2C-iP (isopropyl) represents a change from a linear to a branched hydrophobic substituent.

- **Steric Bulk:** The isopropyl group is wider near the attachment point. This may cause steric clashes if the hydrophobic cleft (residues Val156, Phe339) is narrow in the specific receptor

conformation.

- **Potency Implications:** In the 2C series, potency often correlates with the lipophilicity and optimal volume of the 4-substituent. While 2C-P is highly potent, the branching of 2C-iP might slightly reduce potency due to steric hindrance, or conversely, increase specificity if the pocket accommodates the width.
- **Binding Affinity:** Based on homologous series (Rickli et al., 2015), 2C-iP is expected to have a $K_{i,5-HT2A}$ at 5-HT2A in the low nanomolar range (10–100 nM), acting as a partial agonist.

Comparative Pharmacophore

Compared to Mescaline (3,4,5-trimethoxy), 2C-iP lacks the 3-methoxy group but gains the 4-isopropyl. This shift moves the hydrophobic bulk to the para position, which is the primary driver for high affinity in the 2C family (the "4-position rule").

References

- Rickli, A., et al. (2015). [4][5] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). *Neuropharmacology*, 99, 546-553. [5][6] [Link](#)
- Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. *Cell*, 182(6), 1574-1588. [Link](#)
- Eshleman, A. J., et al. (1994). Psychoactive drug interactions with neurotransmitter transporters and receptors. [4][7][8] *Journal of Pharmacology and Experimental Therapeutics*. [Link](#)
- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. *Drug Testing and Analysis*, 4(7-8), 577-590. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. 2C-iP \(hydrochloride\) | 1498978-47-4 \[chemicalbook.com\]](#)
- [3. caymanchem.com \[caymanchem.com\]](#)
- [4. semanticscholar.org \[semanticscholar.org\]](#)
- [5. psilosybiini.info \[psilosybiini.info\]](#)
- [6. Receptor interaction profiles of novel N-2-methoxybenzyl \(NBOMe\) derivatives of 2,5-dimethoxy-substituted phenethylamines \(2C drugs\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. psilosybiini.info \[psilosybiini.info\]](#)
- [8. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Comprehensive Structural Analysis and Pharmacophore Modeling of 2C-iP HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13851483/docs#comprehensive-structural-analysis-and-pharmacophore-modeling-of-2c-ip-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)